Benzo(a)pyrene 11,12-oxide
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Overview
Description
Benzo(a)pyrene-11,12-epoxide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, primarily through the action of cytochrome P450 enzymes. Benzo(a)pyrene-11,12-epoxide is a highly reactive intermediate that can form adducts with DNA, leading to mutations and potentially cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(a)pyrene-11,12-epoxide is synthesized through the oxidation of benzo(a)pyrene. The initial step involves the oxidation of benzo(a)pyrene by cytochrome P450 enzymes to form benzo(a)pyrene-7,8-epoxide. This intermediate is then further oxidized to benzo(a)pyrene-11,12-epoxide . The reaction conditions typically involve the use of mixed-function oxidases and epoxide hydratase enzymes .
Industrial Production Methods
Industrial production of benzo(a)pyrene-11,12-epoxide is not common due to its highly reactive and carcinogenic nature. it can be produced in controlled laboratory settings for research purposes using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-11,12-epoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diol epoxides.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can be substituted by nucleophiles, leading to the formation of adducts with DNA and proteins.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydratase, and various nucleophiles such as DNA bases . The reactions typically occur under physiological conditions, such as those found in living organisms .
Major Products Formed
The major products formed from these reactions include DNA adducts, diol epoxides, and various substituted derivatives of benzo(a)pyrene .
Scientific Research Applications
Benzo(a)pyrene-11,12-epoxide has several scientific research applications, including:
Mechanism of Action
Benzo(a)pyrene-11,12-epoxide exerts its effects primarily through the formation of adducts with DNA. The epoxide group reacts with nucleophilic sites on DNA bases, particularly guanine, leading to the formation of bulky adducts . These adducts can cause mutations by interfering with DNA replication and repair processes . The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its carcinogenic effects .
Comparison with Similar Compounds
Benzo(a)pyrene-11,12-epoxide is similar to other epoxide derivatives of polycyclic aromatic hydrocarbons, such as benzo(a)pyrene-7,8-epoxide and benzo(a)pyrene-9,10-epoxide . it is unique in its specific reactivity and the types of DNA adducts it forms . Other similar compounds include cyclopentapyrenes, dibenzopyrenes, indenopyrenes, and naphthopyrenes .
Properties
CAS No. |
60448-19-3 |
---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(17R,19S)-18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H/t19-,20+/m1/s1 |
InChI Key |
ISBWKKKMLFVMHH-UXHICEINSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]6[C@@H](C5=CC=C4)O6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Origin of Product |
United States |
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